3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Descripción general

Descripción

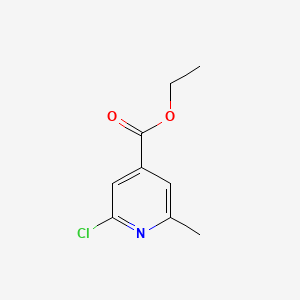

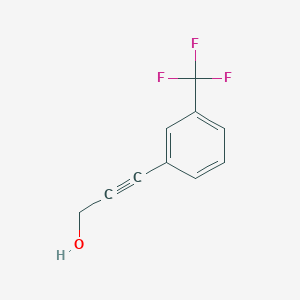

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol , also known by its IUPAC name 3- [3- (trifluoromethyl)phenyl]-2-propyn-1-ol , is a chemical compound with the molecular formula C10H7F3O . It is a clear liquid with a molecular weight of 200.16 g/mol . The compound features a trifluoromethyl group attached to a phenyl ring, along with a propynyl (alkynyl) functional group.

Aplicaciones Científicas De Investigación

Antidepressant Research

One study has evaluated the antidepressant-like effect of a derivative of this compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB) , in mice. The study involved treating male Swiss mice with CF3SePB and then performing the forced swimming test (FST) to assess depressive-like behavior .

General Research Areas

While specific applications in unique fields are not detailed in the available literature, this compound is likely used across various areas of scientific research. Teams of scientists at companies like MilliporeSigma have experience in fields including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research . It’s possible that 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol could be utilized in these areas for different purposes.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often targeted by antidepressant medications .

Mode of Action

The compound interacts with its targets by modulating the serotonergic system. It seems to enhance the activity of the 5-HT1A and 5-HT3 receptors , which are known to play a role in mood regulation

Biochemical Pathways

The compound’s action on the serotonergic system affects the biochemical pathways related to mood regulation. By enhancing the activity of the 5-HT1A and 5-HT3 receptors, it can potentially increase the availability of serotonin, a neurotransmitter that plays a key role in mood regulation .

Pharmacokinetics

It has been administered orally in animal studies at doses ranging from 1 to 50 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability would need further investigation.

Result of Action

The compound has shown an antidepressant-like effect in animal models, as evidenced by its effects in the forced swimming test (FST) and tail suspension test (TST) . This suggests that it may have a positive effect on mood regulation at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. For instance, the compound is recommended to be stored in a sealed container in a dry environment at 2-8°C . .

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPGHSLZWXJUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627892 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol | |

CAS RN |

65126-85-4 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride](/img/structure/B1358721.png)

![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)